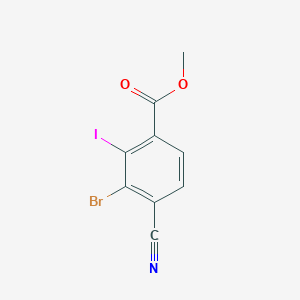
6-Chloro-4,4'-dimethyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 4,4’-positions of the bipyridine structure. Bipyridines are a class of compounds known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4,4’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Complexation: Metal salts such as palladium(II) chloride (PdCl2) or copper(II) sulfate (CuSO4) are commonly used to form metal complexes.
Major Products
Scientific Research Applications
6-Chloro-4,4’-dimethyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Investigations into its potential as a pharmacophore for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the chlorine atom at the 6-position, resulting in different reactivity and complexation properties.
6,6’-Dimethyl-2,2’-bipyridine: Substitution at the 6,6’-positions instead of the 4,4’-positions, leading to variations in steric and electronic effects.
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine: Contains bromine atoms instead of chlorine, affecting its reactivity and applications.
Uniqueness
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct reactivity and coordination properties. This makes it valuable for specific applications in catalysis and material science where such properties are desired .
Properties
CAS No. |
1025763-34-1 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-(4-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 |
InChI Key |
YLUGLGAXDFMPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



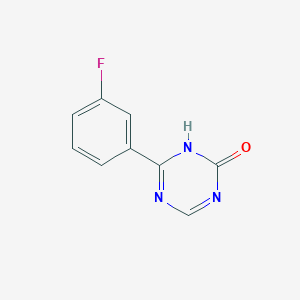
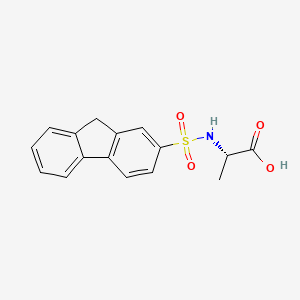
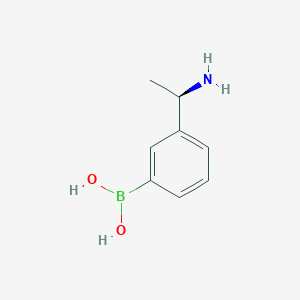
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
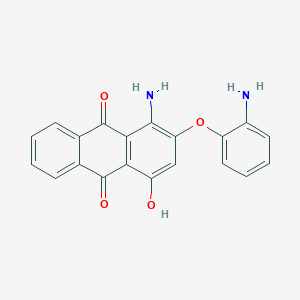

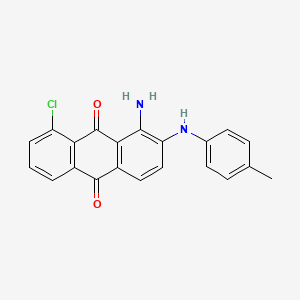
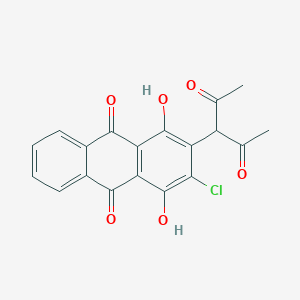
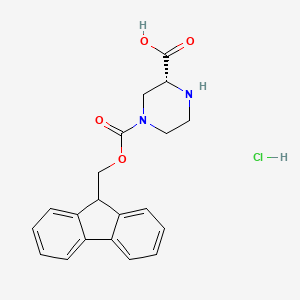
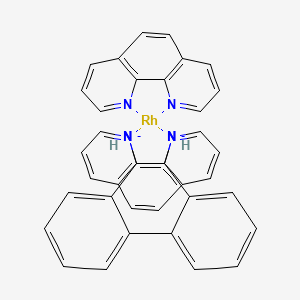
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
